molecular formula C16H14O5 B1633869 Pinobanksin 5-methyl ether CAS No. 87620-04-0

Pinobanksin 5-methyl ether

Cat. No.: B1633869
CAS No.: 87620-04-0
M. Wt: 286.28 g/mol
InChI Key: NIMIDMFTGGTHOH-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinobanksin 5-methyl ether is a natural organic compound belonging to the flavonoid class of polyphenolic compounds. It is characterized by its white to yellow crystalline solid form. This compound is predominantly found in the bark, resin, and pollen of pine trees. This compound exhibits a range of biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties .

Scientific Research Applications

Pinobanksin 5-methyl ether has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.

    Biology: Its antioxidant and antibacterial properties make it a subject of interest in biological research, particularly in studying its effects on cellular processes and microbial growth.

    Medicine: The compound’s anti-inflammatory and antitumor activities have potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: This compound is used in the development of natural preservatives and additives in the food and cosmetic industries

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinobanksin 5-methyl ether can be synthesized through various chemical and biological methods. One common synthetic route involves the methylation of pinobanksin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as pine tree bark and propolis. The extraction process includes solvent extraction and purification using chromatographic techniques. The compound can also be produced through biotechnological methods, utilizing microbial fermentation to convert precursor compounds into this compound .

Chemical Reactions Analysis

Types of Reactions

Pinobanksin 5-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of pinobanksin 5-methyl ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pinobanksin 5-methyl ether is compared with other similar flavonoid compounds, such as:

This compound stands out due to its unique combination of biological activities and its potential for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIDMFTGGTHOH-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922934
Record name 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87620-04-0, 119309-36-3
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinobanksin-5-methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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